molecular formula C15H11ClN2O2S B2694370 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 295361-97-6

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2694370
CAS No.: 295361-97-6
M. Wt: 318.78
InChI Key: ZDMAFZQIVGBHGQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activities against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium.

Cellular Effects

Given the anti-tubercular activity of benzothiazole derivatives , it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Benzothiazole derivatives have been found to exhibit inhibitory activities against M. tuberculosis , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-methoxybenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes involved in disease pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)benzamide
  • 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
  • 2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzothiazole

Uniqueness

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple bacterial enzymes makes it a promising candidate for the development of new antimicrobial agents .

Properties

IUPAC Name

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMAFZQIVGBHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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